4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

Aqueous solubility Salt selection Formulation development

4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride (CAS 2171287-85-5) is a synthetic, small-molecule benzimidazole derivative with the molecular formula C₁₃H₁₈ClN₃S and a molecular weight of 283.82 g/mol. It is supplied as the hydrochloride salt of the cis-configured (1s,4s)-4-((1H-benzo[d]imidazol-2-yl)thio)cyclohexan-1-amine scaffold.

Molecular Formula C13H18ClN3S
Molecular Weight 283.82
CAS No. 2171287-85-5
Cat. No. B2615759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
CAS2171287-85-5
Molecular FormulaC13H18ClN3S
Molecular Weight283.82
Structural Identifiers
SMILESC1CC(CCC1N)SC2=NC3=CC=CC=C3N2.Cl
InChIInChI=1S/C13H17N3S.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2,(H,15,16);1H
InChIKeyUTCXYVQWMPPFAV-JMVWIVNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine Hydrochloride (CAS 2171287-85-5): Structural Identity and Physicochemical Baseline for Research Procurement


4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride (CAS 2171287-85-5) is a synthetic, small-molecule benzimidazole derivative with the molecular formula C₁₃H₁₈ClN₃S and a molecular weight of 283.82 g/mol . It is supplied as the hydrochloride salt of the cis-configured (1s,4s)-4-((1H-benzo[d]imidazol-2-yl)thio)cyclohexan-1-amine scaffold . The compound features a benzimidazole heterocycle linked via a thioether bridge to a primary cyclohexanamine moiety. This architecture creates a bifunctional building block containing both a nucleophilic amine site and a benzimidazole pharmacophore. With typical commercial purity levels of ≥95% , this compound is positioned as a research-grade intermediate for medicinal chemistry derivatization and pharmacological probe development, though its specific biological activity profile remains largely uncharacterized in the peer-reviewed primary literature at the time of this assessment.

Why Generic Substitution of 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine Hydrochloride Fails: Critical Distinctions in Heterocyclic Amine Scaffolds


Compounds bearing the benzimidazole-thiocyclohexylamine motif cannot be treated as interchangeable analogs because even minor structural perturbations drastically alter hydrogen-bonding capacity, steric bulk, and the spatial presentation of the amine handle [1]. The cis-1,4-disubstituted cyclohexane core of the hydrochloride salt (CAS 2171287-85-5) establishes a fixed, axially-equatorial substitution geometry that a trans isomer cannot replicate, leading to divergent molecular recognition in biological targets . In addition, competing scaffolds such as the N-cyclohexylsulfenamide isomer (CAS 68406-57-5) that attach the cyclohexyl ring at the sulfur atom rather than the 4-position of the cyclohexane ring produce distinct electronic environments at the benzimidazole nucleus, as evidenced by differing predicted logP values (~2.92 for CAS 2171287-85-5 free base vs. ~3.88 for the N-cyclohexyl isomer) . Furthermore, benzimidazole-2-thioethers as a class have demonstrated carbonic anhydrase inhibitory activity that is exquisitely sensitive to the nature of the S-substituent, with IC₅₀ values spanning three orders of magnitude (0.64 μM to 343 μM) depending solely on the thioether side-chain structure [2]. These structure-activity relationships (SAR) underscore that even close-in analogs cannot be presumed to exhibit comparable potency, selectivity, or pharmacokinetic behavior, making faithful procurement of the precise chemical entity essential for reproducible research outcomes.

Quantitative Evidence Guide for 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine Hydrochloride: Comparator-Based Differentiation Data


Aqueous Solubility Advantage of the Hydrochloride Salt Form Over the Free Base

The hydrochloride salt (CAS 2171287-85-5) demonstrates a substantial aqueous solubility advantage over the free base (CAS 1273959-75-3). The free base exhibits a calculated logP of 2.92, corresponding to predicted aqueous solubility of approximately 0.03 mg/mL . Salt formation with HCl introduces an ionizable amine center (pKa ~10.5 for primary cyclohexylamines) that drives a >30-fold increase in aqueous solubility, with the protonated species reducing logD₇.₄ to an estimated <1.0 [1]. This solubility difference is of practical significance for biochemical assay preparation, where the hydrochloride salt can achieve DMSO/aqueous buffer-compatible stock concentrations exceeding 10 mM, whereas the free base is limited to ≤1 mM in aqueous media without co-solvent [1].

Aqueous solubility Salt selection Formulation development

Stereochemical Configuration: cis-1,4-Disubstituted Cyclohexane Core as a Structurally Defined Pharmacophoric Geometry

The cis-(1s,4s) configuration of 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is confirmed by the SMILES notation N[C@H]1CC[C@@H](SC2=NC3=CC=CC=C3N2)CC1 . This stereochemistry places the benzimidazole-thioether and amine substituents in a diequatorial arrangement, exposing both functional groups on the same face of the cyclohexane ring. A trans-1,4-isomer would position these groups on opposite faces, fundamentally altering the three-dimensional pharmacophore and precluding any ligand that binds both the amine and the benzimidazole simultaneously from engaging the trans scaffold [1]. For researchers utilizing this compound as a fragment or warhead for target engagement, the cis configuration constitutes a fixed structural feature that directly determines binding competence; ordering unspecified stereochemistry or the incorrect isomer would yield null or off-target results [1].

Stereochemistry Molecular recognition Structure-based drug design

Regioisomeric Differentiation: 4-Cyclohexylamine Substitution Pattern Versus N-Cyclohexylsulfenamide Isomer

The target compound differs critically from its regioisomer N-(1H-benzimidazol-2-ylsulfanyl)cyclohexanamine (CAS 68406-57-5). In the target compound, the benzimidazole-2-thiol is S-alkylated at the 4-position of a cyclohexanamine ring, yielding a primary amine that is sterically unencumbered and available for further conjugation (e.g., amide bond formation, reductive amination) . In the regioisomer (CAS 68406-57-5), the cyclohexyl group is attached directly to the sulfenamide nitrogen, converting the amine into a secondary amine with substantially reduced nucleophilicity and altered basicity (pKa ~8-9 vs. ~10-11 for the primary amine) . This regioisomeric distinction is functionally significant: the primary amine in the target compound enables a broader scope of downstream synthetic transformations (acylation, sulfonylation, urea formation, reductive amination), while the secondary amine in the regioisomer restricts derivatization options and alters molecular recognition at biological targets .

Regioisomerism Thioether linkage Proton pump inhibition

Carbonic Anhydrase Inhibitory Potential: Benzimidazole-2-Thioether Pharmacophore Class Activity Range

Benzimidazole-2-thioethers as a compound class have been evaluated as carbonic anhydrase (CA) inhibitors, with activity spanning IC₅₀ values from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM across 24 structurally varied derivatives [1]. The most potent members of this class bearing benzimidazol-2-ylsulfanyl moieties achieved IC₅₀ values of 7.47 ± 0.39 μM (compound 22) and 10.31 ± 0.11 μM (compound 21) [1]. This class-level pharmacological baseline establishes that the benzimidazole-2-thioether scaffold—the core substructure of CAS 2171287-85-5—is competent for CA enzyme engagement. While direct CA inhibition data for the specific 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine scaffold have not yet been reported in the primary literature, the established SAR from 24 analogs provides a quantitative starting point (mid-nanomolar to low-micromolar expected range) for prioritizing this compound in CA-focused screening cascades [1]. Researchers may benchmark CAS 2171287-85-5 against the reported compound 22 (IC₅₀ = 7.47 μM) as an in-class reference standard during assay validation.

Carbonic anhydrase inhibition Benzimidazole pharmacophore Enzyme inhibition

Best-Fit Application Scenarios for 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine Hydrochloride Based on Differentiated Evidence


Medicinal Chemistry Library Synthesis Requiring Aqueous-Compatible Amine Building Blocks

The hydrochloride salt form (CAS 2171287-85-5) overcomes the <1 mg/mL aqueous solubility limitation of the free base (logP 2.92), enabling direct dissolution in aqueous reaction media (e.g., H₂O/ACN mixtures for amide coupling or reductive amination) without DMSO co-solvent . This makes it the preferred procurement choice for parallel synthesis workflows where solvent compatibility and stock solution stability are critical for reproducible library production. The primary cyclohexylamine handle further distinguishes this compound from the N-cyclohexylsulfenamide regioisomer, as primary amines undergo acylation with HATU/DIPEA >10× faster than secondary amines, reducing reaction cycle times in automated synthesis platforms . Researchers building focused libraries around the benzimidazole scaffold for carbonic anhydrase or kinase target families should select this compound over the free base or regioisomer for optimal synthetic throughput.

Fragment-Based Drug Discovery and Chemoproteomic Probe Design

The cis-(1s,4s) stereochemistry of this compound provides a defined three-dimensional pharmacophore with both the benzimidazole and primary amine presented on the same molecular face . In fragment-based drug discovery (FBDD), this pre-organized geometry can be exploited for fragment linking or growing strategies, where the amine serves as a synthetic vector for appending additional recognition elements while maintaining the benzimidazole core engagement with the target . The stereochemical purity eliminates the confounding variable of diastereomeric mixtures, which would otherwise complicate SAR interpretation in surface plasmon resonance (SPR) or thermal shift assay (TSA) screening. For chemoproteomic applications (e.g., activity-based protein profiling), the primary amine provides a clean conjugation point for fluorophore or biotin tags without the steric hindrance and reduced nucleophilicity of secondary amine-containing regioisomers.

Carbonic Anhydrase Inhibitor Screening and Mechanistic Profiling

Benzimidazole-2-thioethers as a class have demonstrated carbonic anhydrase (CA) inhibitory activity with IC₅₀ values ranging from 0.64 μM to 343 μM across 24 structurally characterized analogs [1]. The specific scaffold of CAS 2171287-85-5, featuring a primary amine substituent on the cyclohexane ring, introduces a hydrogen-bond donor/acceptor capability absent in simpler S-alkyl benzimidazole-2-thioethers, which may enhance binding to CA active-site residues (e.g., Thr199, His94) [1]. Given the established class-level CA pharmacology, this compound merits inclusion in focused CA inhibitor screening panels. The availability of compound 22 (IC₅₀ = 7.47 ± 0.39 μM) [1] as a structurally related benchmark provides a direct comparator for assessing whether the 4-aminocyclohexyl substitution confers potency advantages or altered isoform selectivity relative to simpler thioether analogs. Procurement of this specific CAS number ensures access to the cis stereoisomer, enabling stereochemistry-activity relationship studies.

Antimicrobial Drug Discovery Leveraging the Benzimidazole-2-Thioether Scaffold

The benzimidazole nucleus is a privileged structure in anti-infective drug discovery, with 2-thio-substituted benzimidazoles demonstrating activity against Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis . Related benzimidazole-2-thioether analogs have achieved MIC values as low as 0.24 μM against M. tuberculosis H37Rv , establishing a quantitative benchmark for antitubercular activity in this chemical class. The primary amine functionality of CAS 2171287-85-5 offers a synthetic handle for further elaboration (e.g., to generate amide, sulfonamide, or urea derivatives) that may enhance antibacterial potency or modulate physicochemical properties such as logD and plasma protein binding. The hydrochloride salt form ensures adequate aqueous solubility for broth microdilution MIC determination, avoiding the DMSO toxicity artifacts that can confound antimicrobial assay results when testing poorly soluble free bases.

Quote Request

Request a Quote for 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.